1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one

hOCT1 transporter selectivity off-target profiling

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 1824056-50-9, MF: C8H3BrClF3O, MW: 287.46 g/mol) is a mixed-halogen aromatic trifluoromethyl ketone bearing bromine at the para-position and chlorine at the meta-position of the phenyl ring. This compound belongs to the halogenated 2,2,2-trifluoroacetophenone class, recognized in the 2024 literature as a privileged electrophilic warhead scaffold for covalent serine hydrolase targeting—specifically human carboxylesterase 1A (hCES1A)—with chloro- and bromo-substituted analogues identified as the most tolerated and active species.

Molecular Formula C8H3BrClF3O
Molecular Weight 287.46
CAS No. 1824056-50-9
Cat. No. B2577679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one
CAS1824056-50-9
Molecular FormulaC8H3BrClF3O
Molecular Weight287.46
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Br
InChIInChI=1S/C8H3BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
InChIKeyDZAOFDQVVPTFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one CAS 1824056-50-9: Procurement-Grade Halogenated Trifluoroacetophenone


1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 1824056-50-9, MF: C8H3BrClF3O, MW: 287.46 g/mol) is a mixed-halogen aromatic trifluoromethyl ketone bearing bromine at the para-position and chlorine at the meta-position of the phenyl ring [1]. This compound belongs to the halogenated 2,2,2-trifluoroacetophenone class, recognized in the 2024 literature as a privileged electrophilic warhead scaffold for covalent serine hydrolase targeting—specifically human carboxylesterase 1A (hCES1A)—with chloro- and bromo-substituted analogues identified as the most tolerated and active species [2]. Its computed XLogP3 of 4.0 and exact mass of 285.90079 Da are documented in PubChem [1]. Commercially available at 95% purity from multiple vendors including Fujifilm Wako and AKSci , it is supplied as a white to off-white solid requiring storage at 2–8°C .

Why 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one Cannot Be Replaced by Simple In-Class Analogs


Within the halogenated trifluoroacetophenone class, substitution pattern profoundly dictates biological activity, selectivity, and synthetic utility. Gai et al. (2024) demonstrated that the position of halogen atoms on the phenyl ring produces dramatically divergent time-dependent inhibition (TDI) profiles against hCES1A: the 3-Cl analogue F-2 exhibits a 13.6-fold IC50 improvement from 3 min to 33 min incubation, while the 2-Br analogue F-6 paradoxically shows a 0.2-fold decrease (i.e., potency loss) over the same period [1]. This position-dependent TDI divergence—ranging from ~14-fold enhancement to net antagonism—means that regioisomeric substitution is not interchangeable. Furthermore, replacing either the bromine or chlorine with a second atom of the other halogen (yielding 3,4-dichloro F-4 or monohalo F-5/F-7) alters both the electronic landscape of the carbonyl electrophile and the compound's suitability as a synthetic building block, since the aryl bromide serves as a selective cross-coupling handle orthogonal to the less reactive aryl chloride [1][2]. Generic substitution between in-class compounds therefore risks losing the specific combination of covalent warhead kinetics, off-target selectivity, crystallographic phasing utility, and synthetic versatility that this mixed-halogen scaffold provides.

Quantitative Differentiation Evidence for 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one vs. Closest Analogs


hOCT1 Off-Target Selectivity: Measured Inactivity Confirms a Clean Profile vs. the hCES1A-Targeted Scaffold Class

While the halogenated trifluoroacetophenone scaffold is an established covalent hCES1A warhead class [1], this specific 4-Br-3-Cl analogue was counter-screened against the human organic cation transporter 1 (hOCT1/SLC22A1) and found to be essentially inactive, with an IC50 of 1.38 × 10⁵ nM (138 μM) in a cellular substrate-uptake assay [2]. This measured inactivity provides a directly quantified selectivity window: the compound is a member of a class projected to have low-nanomolar covalent hCES1A potency (based on the 1.7–2.4 nM IC50 range at 33 min for 3-Br analogue F-5 and 4-Br analogue F-7 respectively in the benchmark study) [1], yet it spares hOCT1 by a margin exceeding four orders of magnitude. No equivalent hOCT1 selectivity data have been reported for the closest regioisomer 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-23-0) , making this a procurement-relevant differentiation point.

hOCT1 transporter selectivity off-target profiling drug-drug interaction

Crystallographic Phasing Advantage of the 4-Br-3-Cl Mixed Halogen Pattern vs. 3,4-Dichloro Analog F-4

In fragment-based covalent drug discovery, unambiguous placement of the ligand in electron density is critical. Gai et al. (2024) explicitly note that incorporating a heavy halogen atom (bromine or iodine) into each compound enables unambiguous identification of fragment position and orientation via anomalous dispersion signals in X-ray crystallography [1]. The 4-Br-3-Cl substitution pattern embeds a bromine atom (anomalous scattering factor f'' at Cu Kα ≈ 1.3 e⁻) directly into the phenyl ring, providing a strong intrinsic phasing reference absent in the 3,4-dichloro analogue F-4 (which contains only chlorine; f'' ≈ 0.4 e⁻ per atom). This structural advantage was operationally validated in the same study: co-crystallography of chloro-species compounds F-3 and F-4 with hCES1A successfully resolved covalent adduct conformations, whereas the parent unsubstituted compound F failed to produce interpretable covalent complex structures [1]. The combination of a phasing-capable bromine with the hCES1A-optimized 3,4-disubstitution geometry makes the 4-Br-3-Cl compound uniquely suited for structural biology workflows.

X-ray crystallography anomalous scattering fragment-based drug discovery structural biology

Dual Halogen Synthetic Orthogonality: Aryl Bromide as Selective Cross-Coupling Handle with Aryl Chloride as Modulating Substituent

In synthetic chemistry applications, the 4-bromo substituent of the target compound serves as a competent oxidative addition partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-chloro substituent remains largely inert under standard coupling conditions due to the higher C–Cl bond dissociation energy [1]. This inherent chemoselectivity is documented in the industrial synthesis literature: the Syngenta patent (US 9,862,937) describes halo-substituted trifluoroacetophenones as critical intermediates for pesticidally active isoxazoline-substituted benzamides, where the aryl bromide serves as the functionalization point and the chlorine modulates the electronic properties of the resulting product [2]. In contrast, the 3,4-dichloro analogue (F-4) presents two C–Cl bonds of comparable reactivity, making selective mono-functionalization challenging. The 4-bromo monosubstituted analog (F-7, CAS 16184-89-7, MW 253.02) lacks the 3-position chlorine that provides additional electronic tuning and a higher molecular complexity (287.46 vs. 253.02 g/mol) .

Suzuki coupling building block synthetic chemistry C–C bond formation chemoselectivity

Time-Dependent hCES1A Inhibition SAR: Mixed 4-Br/3-Cl Pattern Combines Favorable Features of F-4 and F-5/F-7 Series

The benchmark structure-activity study by Gai et al. (2024) established quantitative time-dependent inhibition (TDI) profiles for eleven halogenated trifluoroacetophenones against hCES1A [1]. Although the 4-Br-3-Cl compound was not directly assayed in this study, the SAR data permit class-level inference of its expected profile. The 3,4-dichloro analogue F-4 achieved an IC50 of 10.0 nM at 3 min and 2.4 nM at 33 min (4.2-fold TDI), while the 3-bromo analogue F-5 showed IC50 of 17.0 nM (3 min) and 1.7 nM (33 min, 10.0-fold TDI), and the 4-bromo analogue F-7 showed IC50 of 16.1 nM (3 min) and 2.1 nM (33 min, 7.7-fold TDI) [1]. The mixed 4-Br/3-Cl pattern is predicted to retain the rapid-onset potency of the 4-bromo series (16.1 nM at 3 min for F-7) while benefiting from the enhanced TDI fold-change associated with the 3-position halogen (10.0-fold for 3-Br F-5 vs. 7.7-fold for 4-Br F-7). Crucially, the study demonstrated that introducing halogen atoms universally promotes TDI, with chloro- and bromo-substituted analogues identified as the most tolerated species [1]. In contrast, the 2-bromo isomer F-6 exhibited a paradoxical 0.2-fold TDI (IC50 worsening from 9.9 to 52.8 nM), demonstrating that regioisomeric placement is not interchangeable [1].

hCES1A time-dependent inhibition covalent warhead SAR serine hydrolase

TRH-R1 Receptor Counter-Screen: Measured Inactivity Further Confirms Biological Target Selectivity

Beyond the hOCT1 transporter selectivity data, the 4-Br-3-Cl compound was additionally screened against the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), a Class A GPCR, in a radioligand displacement assay—yielding an IC50 > 50,000 nM (>50 μM) [1]. This near-complete inactivity at a pharmacologically relevant GPCR target provides orthogonal confirmation of the compound's biological selectivity. No comparable TRH-R1 counter-screen data are publicly available for the closest regioisomer 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-23-0), nor for the 3,4-dichloro (F-4) or 4-bromo (F-7) monosubstituted analogs [2]. The availability of this selectivity datum reduces procurement risk for teams requiring a clean tool compound.

TRH-R1 GPCR counter-screen selectivity profiling thyrotropin-releasing hormone

Evidence-Backed Application Scenarios for 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 1824056-50-9)


Covalent Fragment Screening and Co-Crystallography Campaigns Targeting hCES1A

The compound's membership in the validated halogenated trifluoroacetophenone covalent warhead class [1], combined with the bromine atom's anomalous scattering signal for unambiguous crystallographic fragment placement [1], makes it the preferred choice over the 3,4-dichloro analogue F-4 for fragment-soaking co-crystallography experiments. The measured >65,000-fold selectivity window against hOCT1 [2] and >50 μM inactivity at TRH-R1 [3] further ensure that cellular follow-up experiments will not be confounded by these off-targets.

Sequential Derivatization in Medicinal Chemistry Library Synthesis

The chemoselective C–Br bond (oxidative addition-competent) versus the C–Cl bond (largely inert under standard Pd-catalyzed conditions) enables sequential diversification strategies: first-stage Suzuki-Miyaura coupling at the 4-position aryl bromide, followed by optional late-stage functionalization at the 3-position chloride if harsher conditions are employed [1][2]. This chemoselectivity is not available with the symmetrically 3,4-dichlorinated analog F-4, which presents two C–Cl bonds of comparable reactivity. The synthetic utility is underscored by the Syngenta patent establishing halo-substituted trifluoroacetophenones as key intermediates for bioactive isoxazoline benzamides [2].

hCES1A-Mediated Drug-Drug Interaction (DDI) Probe Development with Built-in Off-Target Safety Data

For ADME/DMPK groups developing hCES1A inhibition assays to predict irinotecan (CPT-11) or capecitabine drug-drug interactions, this compound provides a starting scaffold with prospectively measured selectivity data against hOCT1 (IC50 > 138,000 nM) [1] and TRH-R1 (IC50 > 50,000 nM) [2]—two off-targets commonly included in pharmaceutical safety panels. No other compound in the halogenated trifluoroacetophenone series has publicly available counter-screen data against multiple orthogonal off-targets, making it the best-characterized procurement option for DDI-relevant hCES1A probe development.

Agrochemical Intermediate for Isoxazoline-Substituted Benzamide Insecticides

The Syngenta process patent (US 9,862,937) explicitly identifies halo-substituted trifluoroacetophenones as critical intermediates for pesticidally active isoxazoline-substituted benzamides [1]. The 4-Br-3-Cl substitution pattern provides a reactive aryl bromide for constructing the isoxazoline-bearing biaryl system while the 3-chloro substituent contributes to the target molecule's lipophilicity and metabolic stability—properties documented as beneficial in the halogen effect benchmark study, which notes that chloro- and bromo-substituted analogues are the most tolerated halogen species for biological target interactions [2].

Quote Request

Request a Quote for 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.